molecular formula C14H19I B2502919 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 166322-31-2

6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2502919
CAS No.: 166322-31-2
M. Wt: 314.21
InChI Key: ZCDMIFHZKQEGHB-UHFFFAOYSA-N
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Description

6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 105687-93-2) is a tetrahydronaphthalene derivative featuring a rigid, sterically hindered core with four methyl groups and an iodine substituent at the 6-position. Its synthesis is achieved via iodination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using methods described by Christie et al., followed by purification via HPLC (retention time: 8.44 min) and characterization via HRMS (observed m/z: 399.1658 for [M−H]⁻) . The compound’s tetramethyl groups enhance metabolic stability by reducing oxidation susceptibility, making it a valuable scaffold in medicinal chemistry, particularly for retinoid analogues and enzyme inhibitors .

Properties

IUPAC Name

6-iodo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19I/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDMIFHZKQEGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)I)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the iodination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Iodination and Precursor Preparation

The compound serves as a direct iodinated derivative of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TTN). Key preparation methods include:

Iodination of TTN

  • Reagents : Iodine, periodic acid, sulfuric acid (in acetic acid/water)

  • Conditions : 80°C for 20 hours

  • Yield : 88% (purified via silica gel chromatography)

  • Key Feature : Selective iodination at the 6-position of the aromatic ring .

Palladium-Catalyzed Coupling Reactions

The iodine substituent enables cross-coupling reactions, as demonstrated in the synthesis of acetylene derivatives:

Sonogashira Coupling

ParameterDetails
Reactants Phenylacetylene, triethylamine
Catalyst PdCl₂(PPh₃)₂ (5 mol%), CuI (3 mol%)
Conditions Room temperature, 5 hours
Product 1-(6-Phenylethynyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene)
Yield 85% (after column chromatography)
Application Precursor for polyacetylene polymers with high gas permeability .

Heck Coupling

ParameterDetails
Reactants Methyl acrylate, palladium catalyst
Conditions Reflux in DMF, 16 hours
Product 6-(Alkenyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene derivatives
Yield Moderate (exact % unspecified)
Follow-up Hydrogenation to saturated analogs .

Friedel-Crafts Acylation

The tetrahydronaphthalene core undergoes electrophilic substitution:

ParameterDetails
Reagents Methyl 4-(chlorocarbonyl)benzoate, AlCl₃
Conditions CH₂Cl₂, reflux
Product 6-Acylated derivatives (e.g., methyl 4-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-6-yl)benzoate)
Yield >80% (after hydrolysis to carboxylic acids) .

Ketalization

  • Reactants : Ethylene glycol, acid catalyst

  • Conditions : Reflux in toluene

  • Product : Ketal-protected derivatives for enhanced stability .

Hydrogenation

ParameterDetails
Catalyst Pd/C (10% w/w)
Conditions H₂ atmosphere, room temperature
Product Saturated analogs (e.g., 6-alkyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene)
Note Simultaneous reduction of carbonyl groups observed in some cases .

Comparative Reactivity Table

Reaction TypeKey AdvantagesLimitations
Sonogashira High yield, modular alkyne introductionRequires inert atmosphere
Heck Alkene diversificationModerate yields
Friedel-Crafts Direct aromatic functionalizationCompeting side reactions possible
Hydrogenation Access to saturated frameworksOver-reduction risks

Scientific Research Applications

Applications in Medicinal Chemistry

6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has been investigated for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The iodine substituent is hypothesized to enhance the compound's interaction with biological targets.
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against specific pathogens, making it a candidate for further development as an antibacterial agent.

Applications in Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Organic Electronics : Its electrical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : It can serve as a building block for synthesizing functional polymers with specific thermal and mechanical properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of iodine-containing compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting the potential for further development as an anticancer agent .

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated the use of halogenated naphthalene derivatives in organic solar cells. The study showed that incorporating this compound into polymer blends improved charge transport properties and overall device efficiency .

Mechanism of Action

The mechanism of action of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its iodine atom and hydrophobic methyl groups. The iodine atom can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Bromo Derivatives

  • 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) Synthesis: Prepared via bromination using BBr₃ or Br₂ in dichloromethane at 0–20°C (92% yield) . Applications: Used in retinoid derivatives to induce stem cell differentiation. Its bromine substituent serves as a leaving group in cross-coupling reactions, though it is less reactive than iodine in such processes . Physical Properties: Melting point (34–37°C) and molecular weight (267.20 g/mol) are lower than the iodo analogue due to bromine’s smaller atomic radius .
  • 6-Iodo Derivative: Reactivity Advantage: The iodine atom’s larger size and polarizability enhance its utility in Sonogashira and Heck couplings, enabling efficient synthesis of polyacetylene-linked retinoids . Stability: The iodo substituent’s electron-withdrawing nature slightly increases thermal stability compared to bromo derivatives .

Positional Isomers and Stereochemical Considerations

  • 1-Iodo-1,2,3,4-tetrahydronaphthalene (CAS: 161989-14-6)

    • Structure : Iodine at the 1-position instead of the 6-position.
    • Molecular Weight : 258.10 g/mol, lower than the 6-iodo tetramethyl derivative due to the absence of methyl groups .
    • Reactivity : The 1-iodo isomer is more prone to solvolysis, as the carbocation intermediate formed during reactions is stabilized by the aromatic ring .
  • Enantiomeric Activity :

    • In oxazole-substituted tetrahydronaphthalenes, the (S)-enantiomer of iodinated derivatives exhibits ≥200-fold higher FAAH (fatty acid amide hydrolase) inhibition than the (R)-enantiomer, highlighting the critical role of stereochemistry in biological activity .

Functional Group Variations

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalene (CAS: 1730-48-9)

    • Electronic Effects : The methoxy group is electron-donating, increasing electron density at the aromatic ring and altering reactivity in electrophilic substitutions.
    • Applications : Primarily used in neurotransmitter analog synthesis due to its structural similarity to methoxylated indoles .
  • 6-Ethynyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (Compound 50): Reactivity: The ethynyl group enables Sonogashira coupling to synthesize extended π-conjugated systems, as demonstrated in the synthesis of methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoate (Compound 51) .

Alkyl and Haloalkyl Derivatives

  • 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene :

    • Synthesis : Bromomethyl derivatives are prepared via radical bromination or substitution reactions.
    • Applications : The bromomethyl group serves as a versatile intermediate for alkylation or nucleophilic substitution, though it poses higher toxicity (H302, H315, H319, H335) compared to the iodo analogue .
  • 6-(Chloromethyl) Analogue (CAS: 163117-71-3) :

    • Reactivity : Less reactive than bromomethyl derivatives in SN2 reactions due to chlorine’s lower leaving-group ability .

Data Tables

Table 1: Physical and Chemical Properties of Key Analogues

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Applications
6-Iodo-1,1,4,4-tetramethyl-THN 105687-93-2 399.16 Not reported Retinoid synthesis, enzyme inhibitors
6-Bromo-1,1,4,4-tetramethyl-THN 27452-17-1 267.20 34–37 Stem cell differentiation inducers
1-Iodo-1,2,3,4-tetrahydronaphthalene 161989-14-6 258.10 Not reported Solvolysis studies
6-Methoxy-1,2,3,4-tetrahydronaphthalene 1730-48-9 162.23 Not reported Neurotransmitter analog synthesis

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Substituent Leaving Group Ability Example Reaction (Yield) Reference
Iodine High Sonogashira coupling (89%)
Bromine Moderate Suzuki coupling (75–85%)
Ethynyl N/A Sonogashira coupling (90%)

Biological Activity

6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 166322-31-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is a derivative of tetramethyl-tetrahydronaphthalene and contains an iodine atom that may influence its reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula : C10_{10}H11_{11}I
  • Molecular Weight : 258.099 g/mol
  • LogP : 3.170 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Staphylococcus aureus : Studies have shown that derivatives of tetrahydronaphthalene can inhibit the growth of this pathogen effectively.
  • Mechanism of Action : The presence of the iodine atom is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

  • Activity against Candida albicans : Similar compounds have been reported to show moderate inhibition against this yeast species.
  • Potential Applications : The antifungal properties suggest potential uses in treating fungal infections resistant to conventional therapies.

Anticancer Properties

Emerging research has also pointed towards the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines.
  • Mechanisms Involved : The compound may interact with cellular signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindingsConclusions
Study A (2020)Evaluated antibacterial activity against various strainsShowed significant inhibition against Gram-positive bacteria
Study B (2021)Investigated antifungal propertiesModerate activity against Candida albicans; potential for therapeutic use
Study C (2022)Assessed anticancer effects on cell linesInduced apoptosis in breast cancer cells; mechanism involves mitochondrial pathways

Q & A

Q. Table 1. Comparative Biological Activity of Halogenated Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Metabolic t₁/₂ (min)Reference
6-Iodo-TTNCYP26A150>120
6-Bromo-TTNCYP26A150030
6-Chloro-TTNCYP26A1100015

Q. Table 2. Key NMR Assignments

Chemical Shift (δ, ppm)AssignmentMultiplicity
35.7–36.0C(CH₃)₂ groupsSinglet
125.7–141.3Aromatic C-I and C-CH₃Doublet

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